molecular formula C6H6ClN3O B060376 6-Chloronicotinohydrazide CAS No. 168893-66-1

6-Chloronicotinohydrazide

Cat. No. B060376
M. Wt: 171.58 g/mol
InChI Key: BIECNFYNFQQRRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-Chloronicotinohydrazide, a compound of interest in various chemical studies, can be synthesized through the condensation reaction of 6-chloronicotinic acid hydrazide with different aldehydes in methanol solutions. For instance, its synthesis has been achieved by reacting 2,4-dichlorobenzaldehyde and 6-chloronicotinic acid hydrazide, highlighting the Schiff base formation with a trans configuration around the C=N and C—N bonds (Feng Zhi & Yilin Yang, 2007). Another pathway involves the activation reaction of the carboxyl group of 6-chloro-nicotinic acid and its subsequent substitution reaction with anhydrous hydrazine, optimized under specific conditions for a yield of up to 83% (Long Fei-fe, 2013).

Molecular Structure Analysis

The molecular structure and vibrational assignments of 6-chloronicotinohydrazide derivatives have been extensively studied using experimental techniques and density functional theory (DFT). Studies have shown that the molecule displays a trans configuration regarding the C=N and C—N bonds, with a very slight dihedral angle between aromatic ring planes, indicating a nearly planar structure conducive to forming intermolecular hydrogen bonds (C. Ren, 2009).

Chemical Reactions and Properties

Chemical properties of 6-chloronicotinohydrazide derivatives are influenced by their ability to form Schiff bases, which display a trans configuration and can engage in various hydrogen bonding interactions. These properties are crucial in the stabilization of crystal structures and influence the compound's reactivity (Feng Zhi & Yilin Yang, 2007).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of 6-chloronicotinic acid (a related compound), have been studied to understand its behavior in various solvents. These studies help in understanding the solid-liquid equilibrium behavior of such compounds, which is essential for practical applications, including synthesis and purification processes (Zhenxiao Guo et al., 2021).

Scientific Research Applications

  • Neurodegenerative Disease Treatments : Schiff bases derived from 6-Chloronicotinohydrazide have shown potential in treating neurodegenerative disorders like Alzheimer’s disease. These compounds exhibit drug-likeness features and could be proposed as neuropsychiatric drugs (Avram et al., 2021).

  • Diuretic and Anti-Hypertensive Applications : Chlorothiazide, a derivative of 6-Chloronicotinohydrazide, is effective in treating hypertension and various diseases associated with water and electrolyte retention. Its metabolism and excretion patterns in humans have been studied, contributing to its safe application in medical treatments (Brettell et al., 1960).

  • Pharmaceutical Studies : The molecular structure and vibrational properties of 6-Chloronicotinic acid, related to 6-Chloronicotinohydrazide, have been examined, enhancing the understanding of its chemical characteristics (Karabacak & Kurt, 2008).

  • Antitubercular and Antimicrobial Agents : Novel derivatives of 6-Phenylnicotinohydrazide, structurally related to 6-Chloronicotinohydrazide, have been developed and evaluated for their antitubercular and antimicrobial activities, showing significant potential in this area (Soliman et al., 2017).

  • Analytical Techniques in Medicine : Hydrochlorothiazide, another derivative, has been the focus of analytical studies for its determination in biological media. These studies have significant implications for its application in treating hypertension and edema (Savaj et al., 2015).

  • Radiolabelling Applications : 6-Hydrazinonicotinic acid, closely related to 6-Chloronicotinohydrazide, has been used as a bifunctional chelator for technetium in radiolabelling, crucial for medical imaging and diagnostics (Meszaros et al., 2011).

Safety And Hazards

The safety data sheet for 6-Chloronicotinohydrazide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause an allergic skin reaction . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

6-chloropyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-5-2-1-4(3-9-5)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIECNFYNFQQRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384148
Record name 6-Chloronicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloronicotinohydrazide

CAS RN

168893-66-1
Record name 6-Chloronicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridine-3-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Tok, BN Sağlık, Y Özkay, ZA Kaplancıklı… - Journal of Molecular …, 2022 - Elsevier
… Firstly, 6-chloronicotinohydrazide was prepared by reflux of ethanolic solutions of methyl 6-chloropyridine-3-carboxylate and hydrazine monohydrate. Hydrazide compound was reacted …
Number of citations: 4 www.sciencedirect.com
V Sorna, ER Theisen, B Stephens… - Journal of medicinal …, 2013 - ACS Publications
… of the reaction, solvent was removed by vacuum and then compound was purified by Companion Rf with 1% CH 3 OH/CH 2 Cl 2 , affording the 5-bromo-6-chloronicotinohydrazide 38 …
Number of citations: 193 pubs.acs.org
F Tok, M Kaya, H Karaca… - Synthetic …, 2022 - Taylor & Francis
… Firstly, methyl 6-chloropyridine-3-carboxylate (1) was reacted with hydrazine hydrate to afford 6-chloronicotinohydrazide (2). Hydrazide compound was obtained from nucleophilic …
Number of citations: 3 www.tandfonline.com
S Demiraran, D Osmaniye, Y Özkay… - Journal of Molecular …, 2023 - Elsevier
… The nucleophilic substitution reaction of methyl 6-chloronicotinate (1) with hydrazine hydrate led to the formation of 6-chloronicotinohydrazide (2) with hydrazide structure. Subsequently…
Number of citations: 0 www.sciencedirect.com

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